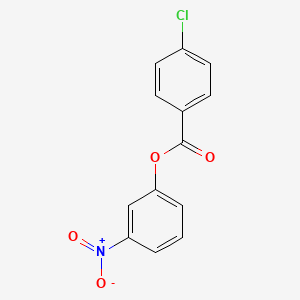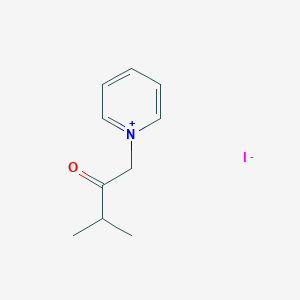
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It is a pyridinium salt, which means it contains a positively charged pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide typically involves the reaction of pyridine with 3-methyl-2-oxobutyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetone, and the reaction temperature is maintained around 248-250°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substituents.
1-Methyl-3-(4-propoxy-1,2,5-thiadiazol-3-yl)pyridin-1-ium iodide: Another pyridinium salt with distinct properties.
Uniqueness
1-(3-Methyl-2-oxobutyl)pyridin-1-ium iodide is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows it to interact differently with molecular targets compared to other similar compounds .
Propriétés
Numéro CAS |
6322-27-6 |
|---|---|
Formule moléculaire |
C10H14INO |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
3-methyl-1-pyridin-1-ium-1-ylbutan-2-one;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-9(2)10(12)8-11-6-4-3-5-7-11;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NILSXYAWQIWKMA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C(=O)C[N+]1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



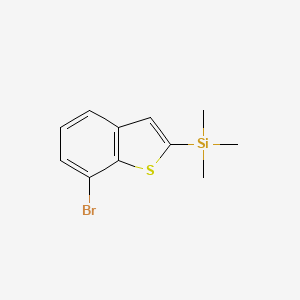
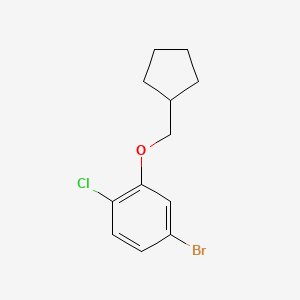
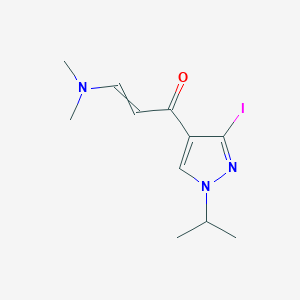
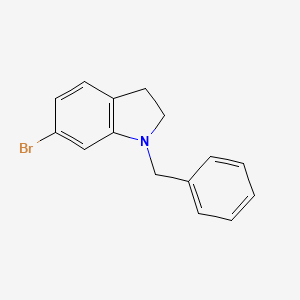
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
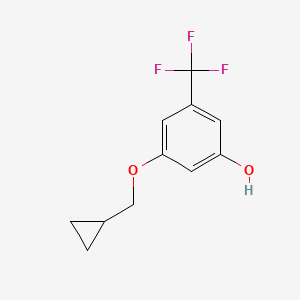
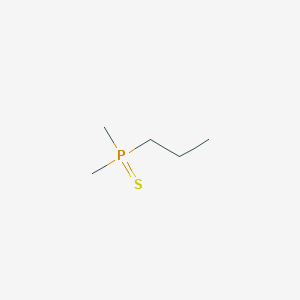
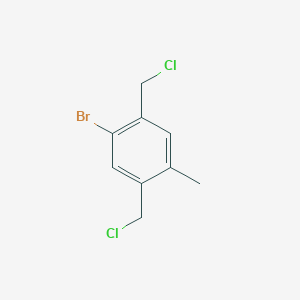

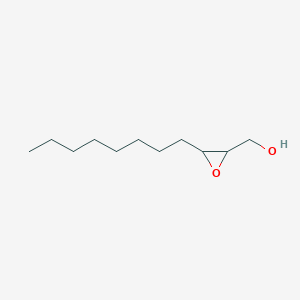
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
